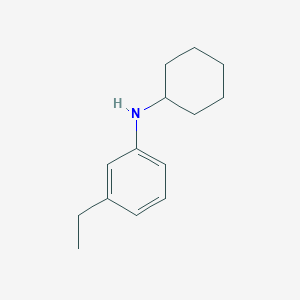

N-Cyclohexyl-3-ethylaniline

Description

Properties

CAS No. |

516490-59-8 |

|---|---|

Molecular Formula |

C14H21N |

Molecular Weight |

203.32 g/mol |

IUPAC Name |

N-cyclohexyl-3-ethylaniline |

InChI |

InChI=1S/C14H21N/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h6-7,10-11,13,15H,2-5,8-9H2,1H3 |

InChI Key |

QXGRWCOMSGTMML-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2CCCCC2 |

Origin of Product |

United States |

Advanced Reaction Mechanisms and Reactivity Studies of N Cyclohexyl 3 Ethylaniline and Analogues

Nucleophilic and Electrophilic Transformations of the Anilino Moiety

The anilino moiety, characterized by an amino group directly attached to a benzene (B151609) ring, is a highly reactive functional group. The nitrogen's lone pair of electrons significantly influences the reactivity of the aromatic ring and also allows the nitrogen atom itself to act as a nucleophile.

The formation of new carbon-carbon bonds on the aniline (B41778) ring is a cornerstone of synthetic chemistry, enabling the construction of more complex molecular architectures. While the electron-rich nature of the aniline ring suggests facile reactions with electrophiles, direct C-C bond formation via classic methods like Friedel-Crafts alkylation or acylation is often problematic. The basicity of the anilino nitrogen leads to the formation of a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring toward electrophilic attack.

However, modern synthetic methods have provided alternative pathways:

Metal-Catalyzed Cross-Coupling: The C-N bond of anilines, while strong, can be activated for C-C bond formation. For instance, Ru-catalyzed reactions have been shown to enable C-C bond formation by activating the C-N bond, though this can require high temperatures.

Aryne Chemistry: The reactive intermediate benzyne (B1209423) can be used to activate anilines for aryl transfer reactions under metal-free conditions, establishing a route to valuable biaryl products.

Furthermore, the aniline ring itself can be functionalized through electrophilic aromatic substitution, which, under the right conditions, can involve carbon-based electrophiles. The high nucleophilicity of the ring, endowed by the amino group, drives these reactions.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aniline and its derivatives. The regiochemical outcome—the position at which the new substituent attaches—is dictated by the electronic and steric effects of the groups already present on the ring.

In N-Cyclohexyl-3-ethylaniline, two substituents guide incoming electrophiles:

N-Cyclohexylamino Group (-NHC₆H₁₁): This is a powerful activating and ortho, para-directing group. The nitrogen atom donates its lone pair of electrons into the aromatic π-system via resonance, significantly increasing the electron density at the positions ortho (C2, C6) and para (C4) to the amino group. This donation stabilizes the cationic intermediate (the Wheland intermediate or σ-complex) formed during the attack at these positions. nih.govnih.gov

Ethyl Group (-CH₂CH₃): Located at the C3 position, this alkyl group is a weak activator and also an ortho, para-director through an inductive effect and hyperconjugation.

The directing effects of these two groups are combined. The N-cyclohexylamino group is the dominant directing group due to its strong resonance effect. Therefore, electrophilic attack will be overwhelmingly directed to the positions ortho and para to the nitrogen.

| Position of Attack | Directing Influence from -NHC₆H₁₁ (at C1) | Directing Influence from -CH₂CH₃ (at C3) | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| C2 (ortho to N) | Strongly Favored (Resonance) | Favored (Inductive) | Moderate (from C3-Ethyl) | Likely |

| C4 (para to N) | Strongly Favored (Resonance) | Disfavored (meta) | Moderate (from C3-Ethyl & C5-H) | Likely |

| C5 (meta to N) | Strongly Disfavored | Favored (Inductive) | Low | Unlikely |

| C6 (ortho to N) | Strongly Favored (Resonance) | Disfavored (meta) | Low | Most Likely |

Due to the powerful directing effect of the amino group and the relatively low steric hindrance, the C6 position is the most probable site for electrophilic substitution. The C2 and C4 positions are also activated but may be slightly less favored due to steric hindrance from the adjacent ethyl group. The high reactivity of the aniline ring can sometimes lead to multiple substitutions, a challenge that may require modifying the activating strength of the amino group, for instance, by transiently converting it to an amide.

Conformational Analysis and Stereochemical Considerations of the Cyclohexyl Moiety

The study of the three-dimensional arrangement of atoms and the relative stabilities of different molecular shapes is known as conformational analysis. chemistrysteps.com For the cyclohexyl group in this compound, this analysis is crucial for understanding its steric influence and reactivity.

The cyclohexane (B81311) ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angle strain and torsional strain. pharmaguideline.com In this conformation, the substituents on the ring can occupy one of two positions:

Axial: Bonds are parallel to the principal C3 axis of the ring.

Equatorial: Bonds point away from the perimeter of the ring.

Substituents in the axial position experience destabilizing steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions . scispace.comcutm.ac.in To avoid this strain, bulky substituents preferentially occupy the more stable equatorial position.

For this compound, the 3-ethylanilino group is significantly larger than a hydrogen atom. Consequently, the equilibrium between the two possible chair conformations will overwhelmingly favor the conformer where this large substituent is in the equatorial position.

| Conformer | Position of 3-Ethylanilino Group | Key Steric Interactions | Relative Energy | Population at Equilibrium |

|---|---|---|---|---|

| Equatorial | Equatorial | Minimal steric strain | Lower (More Stable) | >99% |

| Axial | Axial | Significant 1,3-diaxial interactions with axial hydrogens | Higher (Less Stable) | <1% |

Oxidation and Reduction Chemistry of the Amine Functional Group

The nitrogen center of the anilino moiety is susceptible to both oxidation and reduction, leading to a variety of important chemical transformations.

The electrochemical oxidation of N-alkylanilines provides a powerful alternative to conventional chemical methods for modifying the amine functionality. researchgate.netnih.gov The process is generally initiated by the removal of an electron from the nitrogen atom at an anode, leading to the formation of a highly reactive radical cation .

This radical cation can then undergo deprotonation from the α-carbon (the carbon of the cyclohexyl ring attached to the nitrogen), followed by a second electron transfer, to generate a key electrophilic species: the iminium ion . nih.govresearchgate.net

Mechanism of Electrochemical Oxidation:

Initial Oxidation: The this compound molecule loses one electron at the electrode surface to form a radical cation. Ar-NH-Cyclohexyl → [Ar-NH-Cyclohexyl]•⁺ + e⁻

Deprotonation: A base present in the medium removes a proton from the α-carbon of the cyclohexyl ring, creating a neutral radical. [Ar-NH-Cyclohexyl]•⁺ + Base → Ar-N•-Cyclohexyl(radical) + [Base-H]⁺

Second Oxidation: The neutral radical is further oxidized at the anode to form a stabilized iminium cation. Ar-N•-Cyclohexyl(radical) → [Ar-N=Cyclohexyl]⁺ + e⁻

While the amine functional group in this compound is already in a reduced state, the term "reduction chemistry" in this context can refer to reactions of the aromatic ring or the reductive formation of the amine itself. A key transformation is the reduction of the aniline aromatic ring.

Catalytic Hydrogenation: This is a powerful method for the complete reduction (saturation) of the aromatic ring. Using catalysts such as rhodium, platinum, or palladium under hydrogen pressure, the aniline ring can be converted to a cyclohexylamine (B46788) ring. this compound + 3 H₂ --(Catalyst)--> 1-Cyclohexylamino-3-ethylcyclohexane

This reaction is typically not selective if other reducible groups (like alkenes or alkynes) are present in the molecule, although catalyst choice can impart some degree of chemoselectivity.

Reductive Amination: This is a common and highly effective strategy for the synthesis of N-substituted anilines. It involves the reaction of an aniline (or a nitroarene which is reduced in situ to an aniline) with a ketone or aldehyde in the presence of a reducing agent. researchgate.netnih.gov For the synthesis of this compound, this would involve: 3-Ethylaniline (B1664132) + Cyclohexanone (B45756) --(Reducing Agent)--> this compound + H₂O

This one-pot procedure is highly chemo- and regioselective, as the reaction occurs specifically between the carbonyl group and the amino group to form an intermediate imine (or enamine), which is then immediately reduced. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or transfer hydrogenation conditions using catalysts like Pd/C with a hydrogen donor. researchgate.net This method is valued for its operational simplicity and high yields. nih.gov

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms in the functionalization of this compound and its analogues hinges on the successful identification and characterization of transient species such as reaction intermediates and transition states. While direct spectroscopic observation of these fleeting structures is often challenging, a combination of computational modeling, kinetic studies, and spectroscopic techniques applied to related systems provides significant insights into the mechanistic pathways governing their reactivity.

Role of Schiff Bases and Enamine Intermediates

Schiff bases (imines) and their tautomeric counterparts, enamines, are crucial intermediates in a variety of reactions involving aniline derivatives. The formation of these intermediates typically occurs through the condensation of the amine with a carbonyl compound.

The generally accepted mechanism for Schiff base formation from a primary amine, such as an aniline derivative, and a carbonyl compound proceeds in two main stages: the formation of a carbinolamine intermediate followed by its dehydration to the imine wjpsonline.comnih.gov. The reaction is often acid-catalyzed, as protonation of the carbonyl oxygen enhances its electrophilicity, and protonation of the hydroxyl group in the carbinolamine facilitates its elimination as water wjpsonline.com. However, the pH must be carefully controlled, as excessive acidity can lead to the non-nucleophilic protonated amine, thereby inhibiting the initial addition step wjpsonline.com.

For a secondary amine like this compound, reaction with an aldehyde or ketone initially forms an iminium ion after the dehydration of the carbinolamine intermediate. This iminium ion can then be deprotonated at an adjacent carbon to yield an enamine youtube.com. The formation of enamines from secondary amines is a well-established synthetic strategy youtube.com.

Table 1: Plausible Intermediates in the Reaction of this compound with a Generic Aldehyde (R-CHO)

| Intermediate | Structure | Key Characteristics | Method of Characterization (Analogous Systems) |

|---|---|---|---|

| Carbinolamine | A tetrahedral intermediate with both amine and alcohol functional groups. | Generally unstable and readily undergoes dehydration. | Inferred from kinetic studies and computational modeling nih.gov. |

| Iminium Ion | A cation with a C=N double bond, where the nitrogen atom bears a positive charge. | A key electrophilic intermediate leading to either an imine (from primary amines) or an enamine (from secondary amines). | Observed in electrochemical oxidation studies of related N-alkylanilines mdpi.com. |

| Enamine | An unsaturated compound derived from the deprotonation of an iminium ion at an adjacent carbon. | A nucleophilic intermediate that can participate in various C-C bond-forming reactions. | Characterized by NMR and IR spectroscopy in studies of related secondary amines scispace.com. |

Radical Pathways in Amine Functionalization

In addition to ionic pathways involving Schiff bases and enamines, radical intermediates can play a significant role in the functionalization of this compound and its analogues. The nitrogen atom in anilines can be oxidized to form a nitrogen-centered radical cation, which is a key intermediate in various transformations.

The electrochemical oxidation of N,N-dicyclohexylamine has been shown to proceed via an initial one-electron transfer to form a radical cation mdpi.com. This radical cation can then undergo deprotonation at an α-carbon to yield a carbon-centered radical, which is further oxidized to an iminium ion mdpi.com. A similar pathway can be envisioned for this compound, where oxidation would lead to the corresponding radical cation.

Visible light photoredox catalysis has emerged as a powerful tool for the generation of amine radical cations under mild conditions beilstein-journals.org. These radical cations can then engage in a variety of reactions, including C-C bond cleavage and addition to π-systems beilstein-journals.org. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the detection and characterization of these radical intermediates. For instance, EPR has been used to study anion radicals of N-quinonyl amino acids and radical cations generated from amines in freon matrices nih.govdntb.gov.ua.

Computational studies have also provided valuable insights into the mechanisms of reactions involving aniline derivatives and radicals. For example, the reaction between 4-methyl aniline and hydroxyl radicals has been investigated using density functional theory (DFT) to map the reaction pathways and determine rate coefficients mdpi.com. Such computational approaches can be applied to predict the reactivity and stability of radical intermediates derived from this compound.

Table 2: Potential Radical Intermediates in the Functionalization of this compound

| Radical Species | Plausible Generation Method | Key Reactive Pathways | Characterization Techniques (Analogous Systems) |

|---|---|---|---|

| This compound radical cation | Electrochemical oxidation, photoredox catalysis | Deprotonation at α-carbon, C-C bond cleavage | Cyclic Voltammetry, EPR Spectroscopy mdpi.combeilstein-journals.orgnih.gov. |

| α-Aminoalkyl radical | Deprotonation of the radical cation | Addition to alkenes, oxidation to iminium ion | Inferred from product analysis in photocatalytic reactions beilstein-journals.org. |

Computational and Theoretical Investigations of N Cyclohexyl 3 Ethylaniline

Quantum Chemical Calculations (Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For N-Cyclohexyl-3-ethylaniline, these calculations would provide fundamental insights into its structure and reactivity. DFT methods are frequently used to model electronic properties like HOMO-LUMO gaps and to identify nucleophilic and electrophilic sites within a molecule.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

For this compound, a HOMO/LUMO analysis would reveal how the interplay between the electron-donating secondary amine group, the alkyl substituents (cyclohexyl and ethyl), and the aromatic ring influences its electronic behavior. The distribution of HOMO and LUMO densities would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. However, specific energy values and orbital plots for this compound are not available in the reviewed literature.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its relative polarity and reactive sites. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for interaction with electrophiles. The aromatic ring would also exhibit distinct electronic features. Specific MEP maps and potential values for this compound have not been published.

Molecular Dynamics and Conformational Sampling Studies

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment (e.g., a solvent). By simulating the movements of atoms over time, MD can provide a detailed picture of the molecule's flexibility and preferred shapes.

A conformational sampling study of this compound would be essential to understand the spatial arrangement of the cyclohexyl and ethyl groups relative to the aniline (B41778) ring. The chair conformation of the cyclohexyl group and the rotation around the C-N bonds would lead to various conformers with different energies and populations. Such studies are vital for understanding how the molecule's shape affects its reactivity and interactions, but specific simulation results for this compound are not documented.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods are widely used to predict the outcome of chemical reactions. By modeling the transition states and reaction pathways, chemists can forecast the reactivity of a molecule and the selectivity of a transformation (e.g., regioselectivity or stereoselectivity).

For this compound, theoretical calculations could predict its behavior in various organic reactions, such as electrophilic aromatic substitution or N-alkylation. The electronic effects of the meta-positioned ethyl group and the steric hindrance from the bulky cyclohexyl group would be key factors influencing its reactivity and the position of substitution on the aromatic ring. Without specific computational studies, these predictions remain qualitative.

Structure-Reactivity Relationships and Mechanistic Elucidation through Molecular Modeling

Molecular modeling combines various computational techniques to establish relationships between a molecule's three-dimensional structure and its chemical reactivity. It is also instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and the energetics of each step.

A comprehensive modeling study of this compound would connect its calculated electronic and structural properties to its observed (or predicted) chemical behavior. For example, modeling could help explain the mechanism of its synthesis via reductive amination or its role as an intermediate in forming more complex molecules. While general mechanistic pathways for similar anilines have been explored computationally, a dedicated study on this compound is not available.

Advanced Spectroscopic and Chromatographic Methodologies for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like N-Cyclohexyl-3-ethylaniline. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

High-resolution ¹H and ¹³C NMR are primary methods for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons. The aromatic protons on the ethyl-substituted benzene (B151609) ring would appear in the range of δ 6.5-7.2 ppm. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for ethyl substituents on an aromatic ring. The cyclohexyl protons are expected to produce a complex series of overlapping multiplets in the aliphatic region (approximately δ 1.0-3.4 ppm). A broad singlet, corresponding to the N-H proton, is also anticipated, with its chemical shift being sensitive to solvent and concentration. In related N-cyclohexyl-3-methylaniline, the N-H proton signal appears around δ 3.63. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the aromatic carbons, with the carbon attached to the nitrogen (ipso-carbon) appearing at a characteristic downfield shift (around δ 148 ppm in similar structures). rsc.org The carbons of the ethyl group and the cyclohexyl ring will resonate in the upfield aliphatic region. For the related N-ethyl-3-methylaniline, the ethyl group carbons appear at δ 15.0 and δ 38.6. rsc.org The cyclohexyl carbons in N-cyclohexyl-4-methylaniline show signals at δ 25.2, 26.1, and 33.5. spectrabase.com Based on the structure of this compound, a total of 10 distinct signals would be expected in a symmetric environment, but this can vary based on molecular dynamics.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.2 (m) | 112 - 130 |

| Aromatic C-N | - | ~148 |

| Aromatic C-CH₂CH₃ | - | ~145 |

| Ethyl -CH₂ | ~2.6 (q) | ~29 |

| Ethyl -CH₃ | ~1.2 (t) | ~15 |

| Cyclohexyl C-H (N-bound) | ~3.3 (m) | ~52 |

| Cyclohexyl C-H (other) | 1.0 - 2.0 (m) | 25 - 34 |

| N-H | ~3.6 (br s) | - |

Predicted values are based on established chemical shift principles and data from analogous compounds such as N-cyclohexyl-3-methylaniline and N-ethylaniline. rsc.orgrsc.orgscispace.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). princeton.edu For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, as well as complex correlations among the interconnected protons of the cyclohexyl ring. It would also help in assigning adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. princeton.edu This is the primary method for assigning carbon signals based on their known proton assignments. For instance, the quartet at ~2.6 ppm would correlate with the ethyl methylene carbon, and the aromatic proton signals would correlate with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (2-4 bonds), which is vital for piecing together the molecular fragments. princeton.edu Key expected correlations for this compound include those from the ethyl protons to the aromatic carbons (C2, C3, C4), and from the N-H and adjacent cyclohexyl protons to the ipso-carbon of the aniline (B41778) ring.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected by bonds. princeton.edu This is useful for determining the molecule's conformation and stereochemistry. For example, a NOESY spectrum could show through-space correlations between the N-H proton and the protons on the adjacent C1 position of the cyclohexyl ring and the C2/C6 positions of the aniline ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Secondary Amine) | Stretching | 3350 - 3450 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C (Aromatic Ring) | Stretching | ~1600 and ~1500 |

| C-N | Stretching | 1250 - 1350 |

| C-H (Aromatic) | Out-of-plane bending | 700 - 900 |

The presence of a distinct peak around 3400 cm⁻¹ is indicative of the N-H stretch of the secondary amine. rsc.org Aliphatic C-H stretching from the cyclohexyl and ethyl groups will be prominent below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. semanticscholar.org Aromatic C=C ring stretching vibrations typically result in sharp bands around 1600 and 1500 cm⁻¹. The specific pattern of out-of-plane C-H bending bands in the 700-900 cm⁻¹ region can help confirm the 1,3-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on the fragmentation pattern of the molecule upon ionization. For this compound (C₁₄H₂₁N), the molecular weight is 203.32 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 203. nih.govnist.gov The fragmentation of this ion would provide valuable structural clues. Key predicted fragmentation pathways include:

Alpha-cleavage: Loss of an ethyl radical (•C₂H₅, 29 Da) to give a fragment at m/z = 174.

Loss of an adjacent alkyl group: Loss of a propyl radical from the cyclohexyl ring (•C₃H₇, 43 Da) is a common fragmentation for cyclohexylamines.

Retro-Diels-Alder: Fragmentation of the cyclohexyl ring via a retro-Diels-Alder reaction could lead to the loss of ethene (C₂H₄, 28 Da).

Benzylic cleavage: Cleavage of the bond between the ethyl group and the aromatic ring to lose a methyl radical (•CH₃, 15 Da), resulting in a fragment at m/z = 188.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. nih.gov For C₁₄H₂₁N, the calculated exact mass is approximately 203.1674.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a compound in its solid, crystalline state. google.com This method yields exact bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure and its conformation.

While a specific crystal structure for this compound was not found in the surveyed literature, analysis of structurally similar compounds allows for reliable predictions. rsc.orgmdpi.com A crystallographic study would be expected to confirm:

The chair conformation of the cyclohexyl ring, which is its most stable arrangement.

The geometry around the nitrogen atom, which is typically trigonal pyramidal.

The relative orientation of the cyclohexyl and aniline moieties.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group, which dictates the crystal packing. mdpi.com

Obtaining a single crystal suitable for X-ray diffraction is a prerequisite for this analysis. rsc.org

Chromatographic Purification and Analytical Techniques

Chromatographic methods are essential for both the purification of this compound after synthesis and for assessing its purity.

Column Chromatography: This is a standard preparative technique for purifying organic compounds. uva.nl Given the moderate polarity of this compound, silica (B1680970) gel is a suitable stationary phase. Elution with a nonpolar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or petroleum ether, would effectively separate the product from nonpolar impurities and more polar byproducts. rsc.orgrsc.org The progress of the separation is typically monitored by Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final compound and can also be used for preparative-scale purification. A reversed-phase C18 column with a mobile phase like acetonitrile (B52724) and water is a common setup for analyzing amines of this type.

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique is highly effective for separating and identifying volatile components in a mixture. rsc.org It can be used to assess the purity of this compound and identify any volatile impurities.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

HPLC and GC are instrumental in the separation, identification, and quantification of this compound from reaction mixtures and for purity assessment. The selection between HPLC and GC often depends on the sample matrix, volatility of the compound, and the specific analytical objective.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of substituted anilines due to its efficiency in separating moderately polar compounds. researchgate.net For this compound, a C18 or a specialized polar-modified column can provide excellent separation. sielc.com The mobile phase typically consists of an organic solvent like acetonitrile or methanol (B129727) mixed with an aqueous buffer. rsc.org The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is common practice to protonate the amine, which minimizes peak tailing and results in sharper, more symmetrical peaks. sielc.com Detection is commonly achieved using a UV detector, as the benzene ring in the aniline structure is a strong chromophore. epa.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separation of non-polar to moderately polar compounds. The alkyl chain provides a non-polar stationary phase. |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid sielc.com | Acetonitrile acts as the organic modifier. Phosphoric acid ensures the analyte is in its protonated form, improving peak shape. sielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution changes the composition to optimize separation for complex mixtures. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate that provides good separation efficiency without excessive pressure. |

| Detection | UV at 254 nm | The aromatic ring of the aniline derivative absorbs strongly in the UV spectrum, allowing for sensitive detection. epa.gov |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Maintaining a stable temperature ensures reproducible retention times. |

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing through interaction with active sites on the column. labrulez.com Therefore, a deactivated, base-treated column or a specialized amine-specific column is often preferred. labrulez.com A capillary column, such as one with an SE-54 stationary phase, is suitable for separating a wide variety of aniline derivatives. epa.govepa.gov For detection, a Nitrogen-Phosphorus Detector (NPD) offers excellent sensitivity and selectivity for nitrogen-containing compounds. epa.govepa.gov Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for definitive identification by providing both retention time data and mass spectral information. researchgate.netresearchgate.net

Table 2: Representative GC Parameters for this compound Analysis

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Column | SE-54 Fused Silica Capillary Column (e.g., 30 m x 0.25 mm) epa.gov | A robust and versatile column suitable for a broad range of semi-volatile organic compounds, including substituted anilines. epa.gov |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the analyte through the column. Helium is common and safe, while hydrogen can offer higher efficiency. |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples to prevent column overload, while splitless is used for trace analysis. |

| Temperature Program | Initial 80°C, ramp to 250°C at 10°C/min epa.gov | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | NPD provides high selectivity for nitrogenous compounds. epa.gov MS provides structural information for positive identification. researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an essential, straightforward, and cost-effective chromatographic technique used to qualitatively monitor the progress of a chemical reaction, such as the synthesis of this compound. libretexts.orgumich.edu It allows a chemist to quickly determine if the starting materials have been consumed and if the desired product has formed. sorbonne-universite.fr

The principle of TLC involves a solid stationary phase, typically silica gel coated on a glass or aluminum plate, and a liquid mobile phase (eluent). mit.edu Separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. mit.edu In the case of this compound synthesis, more polar compounds will have a stronger affinity for the polar silica gel and will travel shorter distances up the plate, resulting in a lower Retention Factor (Rf). mit.edu Non-polar compounds will be more soluble in the mobile phase and will travel further, having a higher Rf value. mit.edu

The procedure involves applying a small spot of the reaction mixture onto the baseline of the TLC plate. umich.edu It is standard practice to also spot the isolated starting materials for comparison. mit.edu The plate is then placed in a sealed chamber containing a suitable eluent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. ipbcams.ac.cnacs.org The eluent moves up the plate via capillary action, separating the components of the spotted mixture. umich.edu

After development, the plate is visualized. Since this compound contains a UV-active aromatic ring, the spots can be easily seen under a UV lamp (typically at 254 nm). acs.org Alternatively, the plate can be dipped in a chemical stain, such as potassium permanganate, which reacts with the compounds to produce colored spots. semanticscholar.org The completion of the reaction is confirmed by the disappearance of the spot corresponding to the limiting starting material and the appearance of a new spot for the product. sorbonne-universite.fr

Table 3: Typical TLC Conditions for Monitoring this compound Synthesis

| Parameter | Description | Purpose/Rationale |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 plates acs.org | A polar adsorbent that effectively separates compounds of varying polarity. The F254 indicator fluoresces under 254 nm UV light, making UV-active spots visible. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture (e.g., 9:1 v/v) | A common solvent system for compounds of intermediate polarity. The ratio is adjusted to achieve optimal separation and an Rf value of ~0.3-0.5 for the product. acs.org |

| Application | Spotting of starting material(s), reaction mixture, and a co-spot | Allows for direct comparison and clear tracking of reactant consumption and product formation on the same plate. mit.edu |

| Visualization | UV light (254 nm) or Potassium Permanganate (KMnO4) stain | UV is a non-destructive method for visualizing aromatic compounds. KMnO4 is a destructive stain that oxidizes many organic compounds to yield visible spots. mit.edusemanticscholar.org |

| Interpretation | Disappearance of starting material spot and appearance of a new product spot | Indicates the progression and completion of the chemical transformation. sorbonne-universite.fr |

Applications of N Cyclohexyl 3 Ethylaniline and Its Derivatives in Advanced Organic Synthesis and Materials Science

Precursors for Fine Chemicals and Specialty Organic Materials

The chemical structure of N-Cyclohexyl-3-ethylaniline makes it a valuable starting material for the synthesis of a range of fine chemicals and specialty organic materials. The reactivity of the aromatic ring and the secondary amine functionality allows for a variety of chemical transformations, leading to the creation of more complex and functionalized molecules.

Building Blocks for Complex Molecular Architectures

This compound and its derivatives serve as foundational building blocks for the assembly of intricate molecular structures. The presence of both a nucleophilic nitrogen atom and an aromatic ring that can undergo electrophilic substitution offers multiple points for molecular elaboration. This dual reactivity is instrumental in constructing complex scaffolds that are central to various functional molecules.

The strategic incorporation of the this compound moiety can influence the stereochemistry and lipophilicity of the final molecule, properties that are critical in the design of new materials and potential pharmaceutical intermediates. The cyclohexyl group, in particular, can impart significant steric bulk, which can be exploited to control the conformation of larger molecules and influence their packing in the solid state, a key consideration in the development of materials like liquid crystals.

Intermediates in Dyes and Pigments Synthesis

Aniline (B41778) derivatives are historically significant as intermediates in the synthesis of dyes and pigments, and this compound is no exception. The core reaction in the formation of many dyes is diazotization, where the primary or secondary amine is converted into a diazonium salt. This reactive intermediate can then be coupled with an electron-rich aromatic compound (a coupling component) to form an azo compound, which is characterized by the -N=N- chromophore responsible for color.

The general process for the synthesis of an azo dye from an aniline derivative like this compound involves:

Diazotization: The aniline derivative is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a suitable coupling component, such as a phenol (B47542) or another aniline derivative, to form the azo dye.

The specific shade and properties of the resulting dye are determined by the electronic and steric characteristics of both the diazonium salt precursor and the coupling component. The presence of the cyclohexyl and ethyl groups on the this compound backbone can influence the solubility, lightfastness, and thermal stability of the final dye or pigment.

| Reactant | Reagents | Intermediate/Product | Reaction Type |

| This compound | NaNO₂, HCl (aq), 0-5 °C | N-Cyclohexyl-3-ethylbenzenediazonium chloride | Diazotization |

| N-Cyclohexyl-3-ethylbenzenediazonium chloride | Electron-rich Aromatic Compound (e.g., N,N-dimethylaniline) | Azo Dye | Azo Coupling |

Scaffold for Heterocyclic Compound Construction

The structural framework of this compound provides a robust scaffold for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen. The inherent reactivity of the aniline moiety allows it to be a key participant in various cyclization reactions.

Fusion Reactions Leading to Polycyclic Systems

This compound and its derivatives can be employed in fusion reactions to construct polycyclic aromatic systems. One notable example is the Graebe-Ullmann synthesis, which is a method for producing carbazoles. This reaction involves the diazotization of an N-arylanthranilic acid, followed by thermal decomposition of the resulting benzotriazinone, which leads to the formation of the carbazole (B46965) ring system through the extrusion of nitrogen and carbon dioxide. While not a direct fusion of this compound itself, its derivatives, upon appropriate functionalization to introduce the necessary ortho-substituents, could potentially undergo similar intramolecular cyclizations to form complex, fused heterocyclic structures.

Synthetic Pathways to Nitrogen-Containing Heterocycles

The aniline functionality within this compound is a key reactive site for the construction of various nitrogen-containing heterocycles. Several classical and modern synthetic methodologies can be envisioned for its application.

Quinoline (B57606) Synthesis: Substituted anilines are crucial starting materials for the synthesis of quinolines, a class of heterocyclic compounds with a wide range of biological activities and applications in materials science. Two prominent named reactions for quinoline synthesis that could potentially utilize this compound are:

Skraup Synthesis: This reaction involves the treatment of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and finally oxidation to form the quinoline ring.

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst. While this compound itself is not the 2-aminoaryl carbonyl compound, it could be chemically modified to incorporate the necessary functional groups for this reaction.

| Named Reaction | Reactants | Key Reagents | Product |

| Skraup Synthesis | Aniline (or derivative), Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Quinoline (or derivative) |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base Catalyst | Quinoline (or derivative) |

Phenazine (B1670421) Synthesis: Phenazines are another class of nitrogen-containing polycyclic aromatic compounds. The synthesis of phenazine derivatives can be achieved through the oxidative cyclization of ortho-phenylenediamines or through the condensation of a 1,2-diaminobenzene with a 1,2-dicarbonyl compound. This compound could be a precursor to a substituted ortho-phenylenediamine, which could then be used to construct the phenazine core.

Development of Catalytic Ligands and Organocatalysts

The field of catalysis heavily relies on the design and synthesis of organic ligands that can coordinate with metal centers to modulate their reactivity and selectivity. This compound derivatives hold potential as precursors for such ligands.

The nitrogen atom in the aniline moiety can be incorporated into various ligand frameworks. For instance, it could be part of a bidentate or tridentate ligand system by introducing other coordinating groups onto the aromatic ring or the cyclohexyl substituent. The steric bulk of the cyclohexyl group can play a crucial role in creating a specific coordination environment around a metal center, thereby influencing the outcome of a catalytic reaction.

Furthermore, chiral derivatives of this compound could be synthesized and utilized as chiral ligands in asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The development of organocatalysts, which are small organic molecules that can catalyze chemical reactions without the need for a metal, is another area where this compound derivatives could find application. For example, chiral secondary amines derived from this scaffold could potentially be used in enamine or iminium ion catalysis.

Role in Advanced Materials Chemistry

The molecular architecture of this compound, featuring both N-alkylation and C-alkylation, positions it as a promising candidate for the development of advanced materials. The cyclohexyl group attached to the nitrogen atom can impart significant steric hindrance, which influences the packing of polymer chains and the morphology of thin films. Concurrently, the ethyl group at the meta-position of the aniline ring can modify the electronic properties of the monomer and the resulting material.

Monomers in Polymer Synthesis

This compound can be envisioned as a monomer for the synthesis of substituted polyanilines. Polyaniline (PANI) is a well-known conducting polymer, but its practical applications are often limited by poor solubility in common organic solvents. The incorporation of bulky substituents on the nitrogen atom or the aromatic ring is a common strategy to enhance solubility.

The presence of the N-cyclohexyl group in this compound is expected to significantly improve the solubility of the resulting polymer, poly(this compound), in organic solvents. This enhanced solubility would facilitate the processing of the polymer into thin films and other forms for various applications. However, the steric hindrance from the bulky cyclohexyl group could also lead to a decrease in the electrical conductivity of the polymer compared to unsubstituted polyaniline. This is because the cyclohexyl groups can disrupt the planarity of the polymer backbone, which is crucial for efficient charge transport.

The 3-ethyl group, being an electron-donating group, can also influence the polymerization process and the properties of the resulting polymer. It may affect the oxidation potential of the monomer and the electronic band structure of the polymer. The table below summarizes the expected effects of the substituents on the properties of poly(this compound) based on known trends in substituted polyanilines.

| Substituent | Expected Effect on Polymer Properties | Rationale |

| N-Cyclohexyl | Increased solubility in organic solvents | The bulky, non-polar cyclohexyl group disrupts intermolecular chain packing, allowing solvent molecules to intercalate more easily. |

| Decreased electrical conductivity | Steric hindrance from the cyclohexyl group can twist the polymer backbone, reducing π-orbital overlap and hindering charge delocalization. | |

| 3-Ethyl | Potential increase in electron density of the polymer backbone | The ethyl group is an electron-donating group, which can influence the electronic properties of the polymer. |

| May affect the morphology of the polymer | The position of the substituent on the aniline ring can direct the growth and assembly of polymer chains. |

Components in Functional Organic Systems

Beyond polymerization, this compound and its derivatives could serve as building blocks for various functional organic systems. The aniline moiety is a common component in dyes, pharmaceuticals, and materials for organic electronics.

The specific substitution pattern of this compound could be leveraged to create molecules with tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The N-cyclohexyl group can enhance the solubility and processability of these materials, while the 3-ethyl group can be used to fine-tune their electronic energy levels.

For instance, this compound could be incorporated as a donor unit in a donor-acceptor type molecule for organic solar cells. The electron-donating nature of the aniline derivative, enhanced by the ethyl group, would be beneficial for charge separation. The bulky cyclohexyl group could help in controlling the morphology of the active layer, which is critical for device performance.

The following table outlines potential applications of this compound derivatives in functional organic systems, drawing parallels from existing research on similar aniline-based materials.

| Functional Organic System | Potential Role of this compound Derivatives | Anticipated Benefits |

| Organic Light-Emitting Diodes (OLEDs) | As a host material or as a component of an emissive dopant. | Improved solubility for solution processing; tunable electronic properties to optimize charge injection and transport. |

| Organic Photovoltaics (OPVs) | As a building block for donor polymers or small molecules. | Enhanced processability from solution; modification of energy levels to match with acceptor materials for efficient charge transfer. |

| Organic Field-Effect Transistors (OFETs) | As a component in the organic semiconductor layer. | Increased solubility for printable electronics; control over molecular packing to influence charge mobility. |

| Dye-Sensitized Solar Cells (DSSCs) | As a precursor for organic dyes (sensitizers). | The aniline core can be functionalized to create dyes with strong absorption in the visible spectrum and efficient electron injection into the semiconductor. |

Q & A

Q. What are the optimal synthetic routes for N-Cyclohexyl-3-ethylaniline, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Step 1 : Start with nucleophilic substitution between 3-ethylaniline and cyclohexyl halides (e.g., cyclohexyl bromide) in a polar aprotic solvent (e.g., DMF) under reflux .

- Step 2 : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to halide) to minimize byproducts like dialkylation.

- Step 3 : Optimize temperature (80–100°C) and catalyst (e.g., K₂CO₃) to enhance yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Consideration : Use inert atmospheres (N₂/Ar) to prevent oxidation of the aromatic amine .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods with local exhaust ventilation to minimize inhalation risks. Implement closed-system handling for volatile intermediates .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization occurs .

- Emergency Measures : Equip labs with eyewash stations and safety showers. Store compounds away from oxidizers and acids to prevent hazardous reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Analysis :

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and rule out impurities. Compare with PubChem data for validation .

Q. How can researchers determine the solubility profile of this compound for solvent selection in reactions?

Methodological Answer:

- Step 1 : Perform solubility tests in graded series (e.g., hexane → ethyl acetate → methanol).

- Step 2 : Quantify solubility via gravimetric analysis: dissolve 100 mg compound in 10 mL solvent, filter undissolved material, and evaporate to calculate saturation .

- Key Insight : The compound is highly soluble in chlorinated solvents (e.g., DCM) but poorly in water, necessitating phase-transfer catalysts for aqueous reactions .

Q. What strategies mitigate common impurities during this compound synthesis?

Methodological Answer:

- Byproduct Identification : Use GC-MS to detect unreacted 3-ethylaniline or cyclohexyl bromide residues .

- Purification : Employ recrystallization (ethanol/water mixture) or preparative HPLC with C18 columns .

- Preventive Measures : Pre-dry solvents (molecular sieves) and reagents to avoid hydrolysis side reactions .

Advanced Research Questions

Q. How can reaction mechanisms for this compound derivatization be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

Methodological Answer:

- Step 1 : Perform DFT calculations (B3LYP/6-31G*) to predict HOMO-LUMO gaps and compare with UV-Vis spectra .

- Step 2 : Reconcile discrepancies by adjusting solvent effect parameters (e.g., PCM model) or verifying experimental baseline corrections .

- Critical Evaluation : Assess whether steric effects (cyclohexyl group) distort computational models .

Q. What methodologies validate this compound’s role as a ligand in catalytic systems?

Methodological Answer:

- Coordination Studies : Use UV-Vis titration to determine binding constants with transition metals (e.g., Pd²⁺ or Cu²⁺) .

- Catalytic Testing : Evaluate Suzuki-Miyaura coupling efficiency (e.g., aryl halide conversion rates) and compare with control ligands .

- X-ray Crystallography : Confirm ligand-metal coordination geometry .

Q. How can researchers design experiments to probe the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?

Methodological Answer:

- Materials Science : Incorporate into MOFs as a structural linker; characterize porosity via BET analysis .

- Medicinal Chemistry : Screen for bioactivity (e.g., antimicrobial assays) and perform SAR studies by modifying the ethyl or cyclohexyl groups .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.